molecular formula C16H20N4 B1274245 N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine CAS No. 76167-42-5

N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine

Cat. No.: B1274245
CAS No.: 76167-42-5
M. Wt: 268.36 g/mol
InChI Key: OATGOOHGVPUVME-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine: is a heterocyclic aromatic organic compound that features a pyrimidine ring substituted with a 2-((1-benzyl-4-piperidyl)amino) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with 1-benzyl-4-piperidylamine. The process may include steps such as nucleophilic substitution, cyclization, and amination. Common reagents used in these reactions include pyrimidine precursors, benzyl chloride, and piperidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced pyrimidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of various heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may be used in the design of enzyme inhibitors or as a probe in biochemical assays .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development .

Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine is unique due to its specific combination of a pyrimidine ring and a 2-((1-benzyl-4-piperidyl)amino) group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-2-5-14(6-3-1)13-20-11-7-15(8-12-20)19-16-17-9-4-10-18-16/h1-6,9-10,15H,7-8,11-13H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATGOOHGVPUVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NC=CC=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227014
Record name Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76167-42-5
Record name Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076167425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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